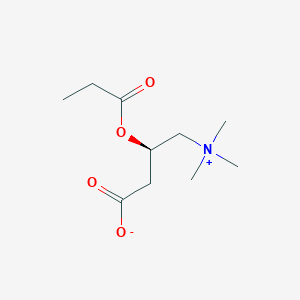

(-)-Propionylcarnitine

説明

Physiological Context within the Endogenous Carnitine Pool

The endogenous carnitine pool consists of L-carnitine and its various acyl esters, including acetyl-L-carnitine and propionyl-L-carnitine. nih.govdarwin-nutrition.frnih.govmdpi.com These compounds are interconvertible, allowing the body to maintain a dynamic balance based on metabolic needs. darwin-nutrition.fr Propionyl-L-carnitine is formed when a propionyl group, derived primarily from the breakdown of certain amino acids and odd-chain fatty acids, attaches to L-carnitine. nih.govcaymanchem.com This reaction is catalyzed by carnitine acyltransferases. nih.govbris.ac.uk

The carnitine system, including propionyl-L-carnitine, is vital for shuttling acyl groups across mitochondrial membranes. nih.govbris.ac.ukfrontiersin.org While L-carnitine is primarily known for transporting long-chain fatty acids into the mitochondria for beta-oxidation, its esterified forms like propionyl-L-carnitine participate in a broader range of metabolic activities. frontiersin.orgekb.eg The concentration of these carnitine esters can fluctuate, reflecting the metabolic state of the cell. For instance, an increase in the ratio of acyl-carnitines to free L-carnitine can indicate a disruption in mitochondrial metabolism. mdpi.com

The body's carnitine levels are maintained through a combination of dietary intake, endogenous synthesis from the amino acids lysine (B10760008) and methionine, and efficient reabsorption by the kidneys. darwin-nutrition.fr Propionyl-L-carnitine, along with other carnitine esters, can be transported across cell membranes and is found in blood plasma, from where it can be distributed to various tissues or excreted in the urine. nih.govnih.gov

Metabolic Role in Cellular Energy Flux

Propionyl-L-carnitine plays a significant multifaceted role in cellular energy production, primarily by influencing both fatty acid and carbohydrate metabolism. ahajournals.org Its metabolic functions are intrinsically linked to its two components: the L-carnitine moiety and the propionyl group.

The L-carnitine component facilitates the transport of fatty acids into the mitochondria, the powerhouses of the cell, where they undergo beta-oxidation to produce energy in the form of adenosine (B11128) triphosphate (ATP). frontiersin.orgelsevierpure.comnih.gov By replenishing intramitochondrial L-carnitine, propionyl-L-carnitine can help maintain the necessary pool of this crucial transporter, thereby supporting fatty acid oxidation. ahajournals.orgnih.gov

Furthermore, by providing an alternative energy substrate, propionyl-L-carnitine can influence the balance between fatty acid and glucose oxidation. ahajournals.org It has been observed to stimulate carbohydrate oxidation in certain conditions. ahajournals.org This metabolic flexibility is crucial for maintaining cellular energy homeostasis. The compound also plays a role in modulating the intramitochondrial ratio of acetyl-CoA to free Coenzyme A (CoA), which is a critical regulator of several metabolic pathways, including the activity of the pyruvate (B1213749) dehydrogenase complex that links glycolysis to the Krebs cycle. ahajournals.orgnih.govcaldic.com

Table 1: Research Findings on Propionyl-L-Carnitine's Metabolic Effects

| Study Focus | Key Finding | Reference |

|---|---|---|

| Ischemia and Reperfusion in Rat Hearts | Propionyl-L-carnitine stimulated palmitate oxidation and increased tissue ATP levels. | elsevierpure.com |

| Hypertrophied Rat Hearts | Increased carbohydrate oxidation and replenished myocardial carnitine stores. | ahajournals.org |

| Adriamycin-Induced Cardiotoxicity | Reversed the inhibition of fatty acid beta-oxidation and restored ATP levels. | nih.gov |

| Diet-Induced Obese Mice | Corrected metabolic alterations and improved liver respiratory chain activity. | plos.org |

| Hearts Oxidizing Acetoacetate | Improved contractile function by enhancing citric acid cycle flux through anaplerosis. | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

(3R)-3-propanoyloxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAHZIUFPNSHSL-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173883 | |

| Record name | Levocarnitine propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20064-19-1, 17298-37-2 | |

| Record name | (-)-Propionylcarnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20064-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levocarnitine propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020064191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levocarnitine propionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15980 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levocarnitine propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOCARNITINE PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HU2UI27HF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPIONYL-L-CARNITINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Molecular and Cellular Mechanisms of Propionyl L Carnitine Action

Modulation of Mitochondrial Bioenergetics

Propionyl-L-Carnitine exerts a profound influence on mitochondrial function, primarily by enhancing the efficiency of energy production from both carbohydrates and fatty acids. This is achieved through its impact on several key metabolic pathways and components within the mitochondria.

Propionyl-L-Carnitine has been shown to stimulate carbohydrate oxidation. This effect is largely attributed to its ability to activate the pyruvate (B1213749) dehydrogenase complex (PDC), a critical enzyme that catalyzes the conversion of pyruvate to acetyl-CoA, a key substrate for the tricarboxylic acid (TCA) cycle. The activation of PDC is achieved by reducing the intramitochondrial ratio of acetyl-CoA to free Coenzyme A (CoA). ahajournals.orgnih.gov An increased acetyl-CoA/CoA ratio typically inhibits PDC activity; by facilitating the removal of acetyl groups from CoA, Propionyl-L-Carnitine alleviates this inhibition, thereby promoting glucose oxidation. ahajournals.org This stimulation of carbohydrate metabolism is a key mechanism underlying the beneficial effects of Propionyl-L-Carnitine on cardiac function, particularly in hypertrophied hearts, where it can increase ATP production from carbohydrate sources. ahajournals.org

The carnitine palmitoyltransferase (CPT) system is essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation. nih.govwikipedia.org This system comprises two enzymes, CPT I and CPT II. CPT I, located on the outer mitochondrial membrane, catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines. nih.govwikipedia.org Propionyl-L-Carnitine, with its high affinity for muscular carnitine transferase, can increase the cellular content of carnitine, thereby facilitating the transport of fatty acids into the mitochondria for oxidation. nih.gov In certain pathological conditions, such as adriamycin-induced cardiotoxicity, where fatty acid oxidation is impaired due to inhibition of CPT I, Propionyl-L-Carnitine has been shown to reverse this inhibition and restore the oxidation of palmitoyl-CoA and palmitoyl-carnitine. nih.gov

| Condition | Effect on Palmitate Oxidation | Reference |

|---|---|---|

| Adriamycin (0.5 mM) | Significant inhibition (70%) | nih.gov |

| Propionyl-L-Carnitine (5 mM) | Significant stimulation (49%) | nih.gov |

| Adriamycin + Propionyl-L-Carnitine | 79% reversal of Adriamycin-induced inhibition | nih.gov |

Anaplerosis is the process of replenishing intermediates of the tricarboxylic acid (TCA) cycle that may have been extracted for biosynthetic purposes. Propionyl-L-Carnitine exerts anaplerotic effects by providing its propionyl moiety, which can be converted to propionyl-CoA and subsequently to succinyl-CoA, a key intermediate of the TCA cycle. nih.govnih.gov This replenishment of TCA cycle intermediates is particularly beneficial under conditions of metabolic stress, such as hypoxia, as it helps to maintain the cycle's activity and the continued production of reducing equivalents for the electron transport chain. nih.gov The conversion of propionate to succinate can occur without net energy consumption, thereby improving the efficiency of the Krebs cycle. nih.gov

| Parameter | Effect of Propionyl-L-Carnitine Treatment | Reference |

|---|---|---|

| Glucose Oxidation Rates | Increased | nih.gov |

| Palmitate Oxidation Rates | Increased | nih.gov |

| Overall ATP Production | Increased | nih.gov |

| TCA Cycle Activity | Increased | nih.gov |

The ratio of acetyl-CoA to free Coenzyme A (CoA) within the mitochondria is a critical regulator of cellular metabolism. mdpi.com An elevated ratio can inhibit key enzymes, including the pyruvate dehydrogenase complex. L-carnitine and its derivatives, such as Propionyl-L-Carnitine, play a crucial role in maintaining this ratio by accepting acetyl groups from acetyl-CoA to form acetyl-L-carnitine, which can then be transported out of the mitochondrial matrix. ahajournals.orgmdpi.com This process frees up CoA, making it available for other metabolic reactions, including the Krebs cycle and fatty acid oxidation. By buffering the intramitochondrial acetyl-CoA pool, Propionyl-L-Carnitine helps to maintain metabolic flexibility. ahajournals.orgnih.gov

Regulation of Oxidative Stress Pathways

In addition to its metabolic roles, Propionyl-L-Carnitine is a potent antioxidant. oup.comoup.com It has been shown to act as a scavenger of superoxide (B77818) radicals, thereby reducing oxidative stress in endothelial cells. researchgate.net This antioxidant activity is thought to be linked to its positive effects on mitochondrial metabolism, as dysfunctional mitochondria are a major source of reactive oxygen species (ROS). nih.gov By improving mitochondrial function and energy production, Propionyl-L-Carnitine can help to mitigate the generation of ROS. oup.com Furthermore, Propionyl-L-Carnitine has been observed to decrease the expression of NADPH oxidase, an enzyme that generates ROS. nih.gov This dual action of scavenging existing free radicals and reducing their production contributes to the protective effects of Propionyl-L-Carnitine against oxidative damage in various tissues. oup.comoup.com

Direct Antioxidant Properties and Free Radical Scavenging

Propionyl-L-Carnitine has demonstrated notable direct antioxidant capabilities by acting as a scavenger of harmful free radicals. Research has shown that PLC can effectively scavenge superoxide anions, which are highly reactive oxygen species capable of causing significant cellular damage. Furthermore, PLC has been observed to inhibit the process of lipid peroxidation, a chain reaction of oxidative degradation of lipids that can compromise the integrity of cellular membranes. This protective effect extends to the safeguarding of genetic material, as studies have indicated that PLC can protect plasmid DNA from cleavage induced by hydroxyl radicals.

Influence on Reactive Oxygen Species Generating Enzymes (e.g., NADPH Oxidase)

Beyond its direct scavenging activity, Propionyl-L-Carnitine also modulates the activity of enzymes responsible for generating reactive oxygen species (ROS). A key target in this regard is NADPH oxidase. Studies have revealed that PLC can reduce the production of superoxide mediated by NADPH oxidase 4. By downregulating the activity of this enzyme, PLC helps to curtail the cellular production of ROS, thereby mitigating oxidative stress from its source.

Preservation of Biomembranes and Cellular DNA Integrity

The culmination of its antioxidant and enzyme-modulating effects is the preservation of vital cellular structures. By inhibiting lipid peroxidation, Propionyl-L-Carnitine helps maintain the structural and functional integrity of biomembranes, which are essential for cellular compartmentalization and signaling. Moreover, its ability to protect against DNA cleavage safeguards the genetic blueprint of the cell from oxidative damage, which can have severe consequences, including mutations and cell death.

Anti-Inflammatory Mechanisms and Signaling Pathways

Propionyl-L-Carnitine exerts significant anti-inflammatory effects by modulating key signaling pathways that govern the inflammatory response. One of the central mechanisms is the inhibition of the nuclear factor-kappaB (NF-κB) pathway. NF-κB is a crucial transcription factor that controls the expression of numerous pro-inflammatory genes. PLC has been shown to attenuate the activation of NF-κB, which is achieved by increasing the bioavailability of its inhibitory protein, IκB-α. This is accomplished through a dual action of inducing IκB-α synthesis while reducing its phosphorylation and subsequent degradation. This inhibition of NF-κB activity leads to a downstream reduction in the expression of various inflammatory mediators. In clinical contexts, such as in patients with ulcerative colitis, co-treatment with PLC has been observed to reduce intestinal mucosal polymorph infiltration and the presence of CD4(+) lymphocytes.

Endothelial Function Modulation

Propionyl-L-Carnitine plays a pivotal role in modulating endothelial function, which is critical for cardiovascular health. Its effects are primarily mediated through its impact on nitric oxide bioavailability and the expression of cellular adhesion molecules.

Nitric Oxide Bioavailability and Vasorelaxation Pathways

Propionyl-L-Carnitine has been demonstrated to enhance the bioavailability of nitric oxide (NO), a key signaling molecule responsible for vasorelaxation and maintaining vascular homeostasis. The underlying mechanism involves the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. Activation of this pathway leads to the phosphorylation and subsequent activation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in endothelial cells. Studies have shown that PLC can increase the expression of eNOS protein, further contributing to enhanced NO production. The resulting increase in NO leads to the relaxation of vascular smooth muscle, promoting vasodilation and improved blood flow.

Cellular Adhesion Molecule Expression

Chronic inflammation and endothelial dysfunction are often characterized by the overexpression of cellular adhesion molecules, which facilitate the recruitment and attachment of leukocytes to the vascular endothelium. Propionyl-L-Carnitine has been shown to counteract this process by reducing the expression of key adhesion molecules, including Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1). This effect is, in part, linked to its inhibition of the NF-κB pathway, as NF-κB is a primary regulator of adhesion molecule gene expression. By downregulating ICAM-1 and VCAM-1, PLC helps to reduce the inflammatory cell infiltrate in the vascular wall, thereby protecting the endothelium from inflammatory damage.

| Research Finding | Affected Molecule/Pathway | Organism/Cell Type | Reference |

| Reduction of intestinal mucosal polymorph infiltration and CD4(+) lymphocytes | Immune cell infiltration | Human (Ulcerative Colitis patients) | |

| Attenuation of NF-κB activation | NF-κB, IκB-α | Rat aortic intimal smooth muscle cells | |

| Increased eNOS phosphorylation and activation | eNOS, PI3K/Akt | Human aortic endothelial cells | |

| Increased eNOS protein expression | eNOS | Spontaneously hypertensive rats | |

| Reduction of ICAM-1 and VCAM-1 expression | ICAM-1, VCAM-1 | Human intestinal microvascular endothelial cells, Rabbit myocardium |

Preclinical Investigations of Propionyl L Carnitine

In Vitro Cellular Models

In vitro studies using isolated cells provide a foundational understanding of the molecular mechanisms through which Propionyl-L-Carnitine exerts its effects.

Propionyl-L-Carnitine has been investigated for its role in cardiac energy metabolism, particularly under ischemic conditions. It participates in the transport of fatty acids into the mitochondria for β-oxidation and subsequent ATP production. plos.orgcaldic.com PLC serves as a substrate that can replenish intermediates of the Krebs cycle, a process known as anaplerosis. Specifically, its propionyl group is converted to succinyl-CoA, which enters the cycle, helping to maintain energy production during periods of stress. nih.govcaldic.com

Studies on isolated rat hearts have shown that perfusion with PLC can improve the recovery of cardiac function following ischemia. elsevierpure.com This protective effect is linked to the stimulation of fatty acid oxidation and a reduction in the formation of free radicals. elsevierpure.com In hypertrophied rat hearts, PLC was found to increase the contribution of glucose oxidation to ATP production while decreasing the relative contribution of palmitate oxidation. ahajournals.org This shift in substrate utilization is considered beneficial for the stressed myocardium. Furthermore, research suggests PLC helps prevent the depletion of high-energy phosphate (B84403) stores like ATP and creatine (B1669601) phosphate in ischemic heart tissue. elsevierpure.comoup.com

| Cell Model | Condition | Key Finding | Investigated Mechanism |

|---|---|---|---|

| Isolated Rat Hearts | Ischemia-Reperfusion | Improved recovery of cardiac function. elsevierpure.com | Increased tissue ATP and creatine phosphate; reduced free radical formation. elsevierpure.com |

| Hypertrophied Rat Hearts | Myocardial Hypertrophy | Increased glucose oxidation relative to fatty acid oxidation. ahajournals.org | Shift in energy substrate utilization. ahajournals.org |

| Isolated Myocytes | Standard Culture | Stimulated palmitate oxidation. elsevierpure.com | Direct effect on fatty acid metabolism. elsevierpure.com |

The endothelium plays a crucial role in vascular health, and its dysfunction is a hallmark of many cardiovascular diseases. In vitro studies using human dermal microvascular endothelial cells (HMVECs) and human umbilical vein endothelial cells (HUVECs) have demonstrated that PLC can counteract endothelial cell dysfunction. In serum-deprived HMVECs, PLC was shown to increase the expression of inducible nitric oxide synthase (iNOS), vascular endothelial growth factor (VEGF) receptors, and placental growth factor (PlGF), leading to increased nitric oxide (NO) levels. plos.org NO is a potent vasodilator critical for maintaining blood flow. plos.orgahajournals.org

PLC also exhibits antioxidant properties in endothelial cells. It has been found to reduce the production of reactive oxygen species (ROS) by inhibiting NADPH-oxidase 4 (Nox4). plos.orgahajournals.org This reduction in oxidative stress helps prevent damage to endothelial cells and preserves their function. plos.org Additionally, PLC has been observed to decrease the adhesion of monocytes to endothelial cells, an early step in the development of atherosclerosis. ahajournals.org This effect is associated with a reduction in the expression of cellular adhesion molecules. plos.org

| Cell Model | Condition | Key Finding | Investigated Mechanism |

|---|---|---|---|

| Human Dermal Microvascular Endothelial Cells (HMVEC) | Serum Deprivation | Increased NO levels and reduced ROS generation. plos.org | Upregulation of iNOS; reduction of Nox4 expression. plos.org |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Serum Deprivation | Inhibited monocyte adhesion to endothelial cells. ahajournals.org | Reduction in cellular adhesion molecule expression. plos.org |

| Small Mesenteric Arteries (from SHR rats) | Hypertension Model | Improved endothelial relaxation. medchemexpress.eu | Decreased O2- production and increased NO availability. medchemexpress.eu |

Mitochondrial function is paramount for oocyte development and competence. mdpi.comfrontiersin.org As a key player in mitochondrial fatty acid transport, carnitine and its derivatives have been studied for their potential to support the ovarian microenvironment. In a mouse model of Polycystic Ovary Syndrome (PCOS), a formulation containing PLC, L-carnitine (LC), and acetyl-L-carnitine (ALC) was found to ameliorate the ovarian PCOS phenotype. nih.gov

The benefits observed included positive modulation of antioxidant pathways within the ovary. nih.gov Specifically, the addition of PLC to the carnitine formulation helped mitigate the intraovarian accumulation of advanced glycation end-products (AGEs) and increased the expression of mitochondrial transcriptional factor A (mtTFA), a key regulator of mitochondrial biogenesis. nih.gov These findings suggest that PLC may help counteract the oxidative and glycative stress often associated with ovarian dysfunctions, thereby potentially improving oocyte quality by supporting mitochondrial health. mdpi.comnih.gov

| Model System | Condition | Key Finding | Investigated Mechanism |

|---|---|---|---|

| PCOS Mouse Model | Dehydroepiandrosterone (B1670201) (DHEA)-induced PCOS | Ameliorated ovarian PCOS phenotype and improved oocyte quality. nih.gov | Mitigated accumulation of advanced glycation end-products (AGEs); increased mtTFA expression. nih.gov |

| In Vitro Follicle Culture | Standard Culture | Improved maturation and fertilization rate of oocytes. mdpi.com | Increased fatty acid β-oxidation in the follicle. mdpi.com |

Research into the neuroprotective effects of carnitine derivatives has often focused on L-carnitine and acetyl-L-carnitine. However, the shared antioxidant properties are relevant to PLC as well. plos.org Studies using in vitro models of ischemic injury, such as oxygen-glucose deprivation (OGD) in primary cortical neurons, have shown that carnitines can reduce neuronal cell death. nih.govnih.gov The protective mechanisms involve decreasing apoptosis and attenuating necrotic cell damage. nih.gov Furthermore, carnitine derivatives have been shown to increase the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and decrease markers of lipid peroxidation, such as malondialdehyde (MDA), in cell cultures subjected to OGD. nih.gov These findings highlight a potential for carnitine compounds to protect neuronal cells from ischemic insults by bolstering antioxidant defenses and preserving cellular integrity.

In Vivo Animal Models

The effects of Propionyl-L-Carnitine have been extensively studied in various animal models of cardiovascular disease. In a rabbit model of peripheral arterial disease, PLC treatment accelerated the recovery of post-ischemic blood flow and enhanced revascularization. ahajournals.org This was associated with an increase in inducible nitric oxide synthase (iNOS) and adaptive remodeling of collateral vessels. ahajournals.org

In spontaneously hypertensive rats (SHR), PLC administration improved endothelial responses in small mesenteric arteries, an effect attributed to a decrease in superoxide production, which increases the bioavailability of nitric oxide. medchemexpress.eu In a diet-induced obesity mouse model, oral administration of PLC was shown to correct metabolic alterations and improve cardiovascular risk factors. plos.org

Prolonged treatment of rabbits with PLC resulted in a positive inotropic effect on the heart, improving contractility and lengthening the action potential duration in isolated papillary muscles. nih.gov In rat models of heart failure, PLC improved ventricle function without a corresponding increase in oxygen consumption, suggesting an enhancement of cardiac efficiency. oup.com

| Animal Model | Pathophysiological Condition | Key Finding | Investigated Mechanism |

|---|---|---|---|

| Rabbit Hind Limb | Peripheral Arterial Disease (Femoral Artery Excision) | Accelerated blood flow recovery and revascularization. ahajournals.org | Increased iNOS expression and vasodilative arteriogenetic remodeling. ahajournals.org |

| Spontaneously Hypertensive Rats (SHR) | Hypertension | Improved endothelial function and increased NO synthesis. medchemexpress.eu | Decreased superoxide production and enhanced eNOS expression. medchemexpress.eu |

| Diet-Induced Obese Mice | Obesity and Insulin (B600854) Resistance | Corrected metabolic and cardiovascular alterations. plos.org | Improved liver respiratory chain activity. plos.org |

| Rabbits | Prolonged Treatment (Normal) | Positive inotropic effect; improved heart contractility. nih.gov | Lengthening of myocardial action potential duration. nih.gov |

| Volume-Loaded Rat Hearts | Heart Failure Model | Improved ventricle function without increased oxygen consumption. oup.com | Enhanced cardiac efficiency. oup.com |

Metabolic Syndrome Components

Propionyl-L-Carnitine (PLC) has been evaluated for its effects on obesity and insulin resistance in animal models such as obese Zucker rats and mice fed a high-fat diet. nih.govplos.orgcore.ac.uk In diet-induced obese mice, PLC treatment completely reversed the body weight gain caused by a high-fat diet, without significantly affecting food intake. plos.orgcore.ac.uknih.gov Similarly, in obese Zucker rats, long-term oral supplementation with PLC decreased body-weight gain, food intake, and adiposity. nih.govcambridge.org

Table 3: Effects of Propionyl-L-Carnitine in Preclinical Obesity and Insulin Resistance Models

| Model | Parameter | Finding | Source |

|---|---|---|---|

| Diet-Induced Obese Mice | Body Weight | Completely blunted the increase in body weight gain caused by a high-fat diet. plos.orgnih.gov | plos.orgnih.gov |

| Diet-Induced Obese Mice | Insulin Resistance | Improved the insulin-resistant state developed by the animals. plos.orgcore.ac.uk | plos.orgcore.ac.uk |

| Obese Zucker Rats | Body Composition | Decreased body-weight gain, food intake, and adiposity. nih.govcambridge.org | nih.govcambridge.org |

In conjunction with its effects on obesity and insulin resistance, Propionyl-L-Carnitine (PLC) has been shown to positively impact liver health and lipid metabolism in preclinical models. In diet-induced obese mice, a high-fat diet led to an increase in liver weight, which was significantly reduced by PLC treatment. plos.org Similarly, in obese Zucker rats, PLC supplementation decreased the triglyceride content in the liver. nih.govcambridge.org

PLC also influences circulating lipid profiles. In mice fed a high-fat diet, PLC treatment reversed the increase in total cholesterol. plos.orgcore.ac.uk However, in the same model, it did not significantly alter the increases in free fatty acids, triglycerides, or the HDL/LDL ratio induced by the diet. core.ac.uk

Tissue Repair and Wound Healing Processes

Preclinical investigations in rat models have demonstrated that Propionyl-L-Carnitine (PLC) plays a significant role in enhancing tissue repair and wound healing processes. nih.govnih.gov Oral administration of PLC has been shown to accelerate the re-epithelialization of skin wounds and improve the viability of skin flaps. nih.govnih.gov The mechanism behind these benefits appears to be multifactorial, involving improvements in microcirculation and modulation of key cellular and molecular pathways. nih.govhmpgloballearningnetwork.com

In a rat model of cutaneous wound healing, PLC treatment was associated with an increased density of capillaries in the granulation tissue, suggesting a pro-angiogenic effect. nih.govnih.gov This was supported by the upregulation of several factors crucial for angiogenesis, including inducible nitric oxide synthase (iNOS), vascular endothelial growth factor (VEGF), and placental growth factor (PlGF). nih.gov Concurrently, PLC treatment led to an increase in nitric oxide (NO) levels, which contributes to vasodilation and improved blood flow to the injured tissue. nih.gov

Table 1: Effects of Propionyl-L-Carnitine on Wound Healing in a Preclinical Rat Model

| Investigated Parameter | Observed Effect | Molecular/Cellular Changes |

|---|---|---|

| Cutaneous Wound Healing | Accelerated re-epithelialization | Increased capillary density in granulation tissue |

| Skin Flap Viability | Improved survival and reduced necrosis | Upregulation of iNOS and increased NO levels |

| Angiogenesis | Enhanced dermal angiogenesis | Upregulation of VEGF and PlGF expression |

| Oxidative Stress | Reduced levels of Reactive Oxygen Species (ROS) | Reduction of NADPH-oxidase 4 (Nox4) expression |

| Endothelial Function | Amelioration of endothelial dysfunction | Improved mitochondrial β-oxidation |

Polycystic Ovary Syndrome (PCOS) Phenotype Amelioration

Preclinical research using a dehydroepiandrosterone (DHEA)-induced mouse model of Polycystic Ovary Syndrome (PCOS) has explored the potential of Propionyl-L-Carnitine, as part of a carnitine formulation, to alleviate the syndrome's ovarian dysfunctions. mdpi.comnih.govscispace.com In these studies, mice were treated with DHEA to induce a PCOS phenotype, characterized by hormonal and ovarian abnormalities. mdpi.com They were then administered different carnitine formulations, one containing L-carnitine (LC) and acetyl-L-carnitine (ALC), and a second formulation that also included Propionyl-L-Carnitine (PLC). mdpi.comscispace.com

The results indicated that while both carnitine formulations helped to ameliorate the ovarian PCOS phenotype, the co-administration of PLC provided enhanced activity. mdpi.comnih.gov Specifically, the addition of PLC was more effective at mitigating the intraovarian accumulation of advanced glycation end-products (AGEs), which are harmful compounds that contribute to oxidative stress and cellular damage in the ovarian microenvironment. mdpi.comnih.gov

Furthermore, the PLC-containing formulation was shown to increase the expression of mitochondrial transcriptional factor A (mtTFA), a key regulator of mitochondrial biogenesis and function. mdpi.comresearchgate.net The underlying mechanisms for these beneficial effects are attributed to the potentiation of mitochondrial activity and a strong anti-oxidant and anti-glycative effect within the ovary. mdpi.comnih.gov By positively modulating these molecular pathways, the carnitine mixture with PLC helped to alleviate ovarian dysfunctions associated with PCOS in the animal model. mdpi.com

Table 2: Effects of Propionyl-L-Carnitine in a DHEA-Induced PCOS Mouse Model

| Investigated Parameter | Effect of LC + ALC Formulation | Effect of LC + ALC + PLC Formulation |

|---|---|---|

| Ovarian PCOS Phenotype | Amelioration | Enhanced amelioration |

| Intraovarian AGEs | Moderate reduction | Significant mitigation |

| Mitochondrial Function | Positive modulation | Increased mtTFA expression, potentiation of mitochondria |

| Antioxidant Pathways | Positive modulation | Enhanced anti-oxidant and anti-glycative activity |

| Ovarian Dysfunction | Alleviation | Greater alleviation of dysfunction |

Clinical Research and Therapeutic Efficacy of Propionyl L Carnitine

Cardiovascular Disease Management

Propionyl-L-Carnitine has been extensively studied for its beneficial effects on the cardiovascular system. Its mechanism of action is thought to involve the replenishment of carnitine stores, enhancement of fatty acid and carbohydrate metabolism, and protection against oxidative stress.

Chronic Heart Failure and Myocardial Contractility

In the context of chronic heart failure, Propionyl-L-Carnitine has demonstrated the potential to improve cardiac function and exercise capacity. nih.govresearchgate.net Research suggests that PLC can correct metabolic imbalances that contribute to the progression of heart failure. nih.gov

Clinical studies have shown that long-term oral treatment with PLC can lead to significant improvements in maximum exercise duration and oxygen consumption in patients with chronic heart failure. nih.gov In a double-blind, placebo-controlled study involving 60 patients with mild to moderate congestive heart failure, those treated with PLC showed a progressive increase in maximum exercise time and left ventricular ejection fraction over a 180-day period. researchgate.net

| Parameter | Baseline | 30 Days | 90 Days | 180 Days |

|---|---|---|---|---|

| Maximum Exercise Time (Increase %) | - | 16.4% | 22.9% | 25.9% |

| Ventricular Ejection Fraction (Increase %) | - | 8.4% | 11.6% | 13.6% |

Furthermore, animal studies have indicated that PLC can improve myocyte performance and attenuate defects in the sarcolemmal membrane, which are crucial for proper heart function. oup.com In rats with heart failure induced by myocardial infarction, PLC treatment led to a marked improvement in attenuated left ventricular function. oup.com Specifically, it helped to normalize the activities of key membrane enzymes like Na⁺–K⁺ ATPase and adenylate cyclase. oup.com

Stable Angina and Myocardial Ischemia

Propionyl-L-Carnitine has shown anti-ischemic effects in patients with stable effort angina. nih.govoup.comnih.gov It appears to improve exercise tolerance and reduce the signs of myocardial ischemia during physical exertion. nih.govnih.gov The protective action of PLC in this context is believed to be primarily metabolic. nih.gov

In a double-blind, placebo-controlled, crossover study of 12 patients with stable exertional angina, PLC significantly increased total work, prolonged exercise time, and extended the time to the ischemic threshold. nih.gov It also reduced ST-segment depression at the highest common work level. nih.gov Another study with 18 male patients found that oral administration of PLC increased the time to 1 mm ST-segment depression and the time to the end of exercise. nih.gov

| Parameter | Placebo | Propionyl-L-Carnitine | Improvement |

|---|---|---|---|

| Total Work (W) | 514 ± 199 | 600 ± 209 | 17% |

| Exercise Time (sec) | 515 ± 115 | 565 ± 109 | 10% |

| Time to Ischemic Threshold (sec) | 375 ± 102 | 427 ± 93 | 14% |

| ST Segment Depression (mV) | 0.19 ± 0.08 | 0.15 ± 0.08 | 21% reduction |

A randomized, crossover study comparing long-term oral PLC with diltiazem (B1670644) in 46 patients with exercise-induced angina found that both treatments resulted in comparable anti-ischemic effects and a decrease in anginal attacks in daily life. oup.com PLC reduced ST depression at maximal exercise by 23% and decreased anginal attacks by 70%. oup.com

Peripheral Arterial Disease and Intermittent Claudication

One of the most well-documented therapeutic applications of Propionyl-L-Carnitine is in the management of peripheral arterial disease (PAD), particularly for the symptom of intermittent claudication. cochrane.orgnih.govoregonstate.edu Intermittent claudication is characterized by pain in the legs or buttocks during exercise that subsides with rest, and it is caused by decreased blood flow to the muscles. nih.govclinicaltrials.gov

A Cochrane review of multiple randomized controlled trials concluded that PLC is effective in improving walking performance in patients with intermittent claudication. cochrane.orgnih.gov The review found that, compared to placebo, participants taking PLC walked significantly farther.

| Outcome | Mean Difference in Absolute Improvement | Relative Improvement |

|---|---|---|

| Maximal Walking Distance (ACD) | 50.86 meters | 26% |

| Pain-Free Walking Distance (ICD) | 32.98 meters | 31% |

The mechanism by which PLC improves symptoms in PAD is thought to be through a metabolic pathway that enhances muscle function during ischemia. oregonstate.edu It may also contribute by replenishing intermediates of energy metabolism or by increasing blood vessel dilation. oregonstate.edu

Post-Myocardial Infarction Ventricular Remodeling

Ventricular remodeling after a myocardial infarction (heart attack) is a process that can lead to heart failure. Research in animal models suggests that Propionyl-L-Carnitine may have a protective role in this process.

In a study on rats following a myocardial infarction, PLC administration was shown to limit chronic ventricular dilation in a manner similar to the ACE inhibitor enalapril. nih.gov The study found that PLC significantly prevented the expansion in cavitary size after infarction and reduced alterations in myocardial compliance. nih.gov While infarct size was comparable between treated and untreated groups, the hearts of rats treated with PLC showed a reduced magnitude of decompensated eccentric hypertrophy. nih.gov

While direct large-scale human trials on PLC for post-myocardial infarction remodeling are limited, a study on L-carnitine (the parent compound) in 472 patients (the CEDIM trial) demonstrated that its administration early after an acute myocardial infarction attenuated left ventricular dilatation over a 12-month period. nih.govjacc.org Patients treated with L-carnitine had a significantly reduced percent increase in both end-diastolic and end-systolic volumes compared to the placebo group. jacc.org

Cardiometabolic Alterations in Type 2 Diabetes Mellitus and Hyperglycemia

Propionyl-L-Carnitine has been investigated for its potential to correct metabolic and cardiovascular alterations associated with insulin (B600854) resistance and type 2 diabetes. plos.orgtandfonline.com Dysregulated fatty acid metabolism is a key factor in the development of insulin resistance, and PLC's role in energy control makes it a compound of interest. plos.orgnih.gov

In a study using diet-induced obese mice as a model for insulin resistance, oral administration of PLC was shown to improve the insulin-resistant state. plos.org The treatment with PLC led to a reduction in plasmatic insulin and HOMA-IR (a measure of insulin resistance), and improved outcomes in glucose and insulin tolerance tests. plos.org

| Parameter | High-Fat Diet (Vehicle) | High-Fat Diet + PLC |

|---|---|---|

| Fasting Glucose | Increased vs. Standard Diet | No significant difference from Standard Diet |

| Plasmatic Insulin | Increased vs. Standard Diet | Significantly reduced vs. Vehicle |

| HOMA-IR | Increased vs. Standard Diet | Significantly reduced vs. Vehicle |

Furthermore, the study in obese mice demonstrated that PLC improved cardiovascular parameters, including cardiac output/body weight ratio and endothelial function, and reversed the decrease in hepatic mitochondrial activity caused by the high-fat diet. plos.org These findings suggest that PLC may help in mitigating the cardiovascular risks associated with metabolic alterations in type 2 diabetes, potentially through the correction of mitochondrial function. plos.org However, another study found no significant effect of PLC on body mass in patients with type 2 diabetes. frontiersin.org

Metabolic Disorders and Related Conditions

The therapeutic utility of Propionyl-L-Carnitine extends to various metabolic disorders, largely due to its fundamental role in cellular energy production. By facilitating the transport of fatty acids into the mitochondria for beta-oxidation and modulating the acetyl-CoA to free CoA ratio, PLC can influence both fat and carbohydrate metabolism. nih.gov

Research has shown that PLC can improve skeletal muscle metabolism in patients with congestive heart failure by increasing the flux of pyruvate (B1213749) into the Krebs cycle and reducing lactate (B86563) production. nih.gov This effect on peripheral muscle metabolism is a key aspect of its therapeutic action. nih.gov In diabetic rats, PLC administration prior to ischemia and reperfusion resulted in a more complete recovery of post-reperfusion myocardial contractility. oup.com Studies on diabetic cardiomyopathy suggest that PLC's beneficial effects are associated with the attenuation of increases in sarcolemmal Ca2+-binding and improvements in mitochondrial oxidative phosphorylation. ceon.rs

Insulin Resistance and Glucose Homeostasis

Propionyl-L-Carnitine (PLC) has been investigated for its potential role in mitigating insulin resistance and improving glucose control, conditions often associated with obesity and type 2 diabetes. oup.com Research suggests that PLC may positively influence some of the cardiometabolic alterations that frequently accompany insulin resistance. oup.com Its role in cellular energy metabolism, particularly in the transport of fatty acids and the generation of ATP, forms the basis for its proposed effects on glucose homeostasis. oup.complos.org

In animal models of diet-induced obesity and insulin resistance, chronic administration of PLC has demonstrated notable metabolic benefits. oup.comnih.gov One study involving mice fed a high-fat diet for nine weeks found that a subsequent four-week treatment with PLC improved the insulin-resistant state. nih.gov The PLC-treated group showed significantly reduced plasma insulin levels and a lower Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) index compared to the untreated high-fat diet group. nih.gov While fasting glucose levels in the PLC group were not statistically different from the lean control group, the improvements in insulin and HOMA-IR point towards enhanced insulin sensitivity. nih.gov These findings were further supported by results from glucose and insulin tolerance tests. nih.gov

Another study in an animal model of obesity and insulin resistance reported that a 20-week treatment with PLC led to a reduction in plasmatic insulin. oup.com While broader meta-analyses on carnitines have shown that L-carnitine supplementation can significantly reduce fasting plasma glucose, insulin, HOMA-IR, and HbA1c levels, research focusing specifically on PLC's long-term effects on these parameters in human clinical trials is still developing. nih.gov

Table 1: Effect of Propionyl-L-Carnitine on Markers of Insulin Resistance in Diet-Induced Obese Mice

| Parameter | Lean Control (Standard Diet) | Obese Control (High-Fat Diet) | PLC Treated (High-Fat Diet) |

|---|---|---|---|

| Fasting Glucose (mg/dL) | 146.4 ± 6.0 | 170.1 ± 7.2 | 154.5 ± 5.6 |

| Fasting Insulin (ng/mL) | 0.48 ± 0.08 | 1.51 ± 0.19 | 0.64 ± 0.07 |

| HOMA-IR | 7.9 ± 1.4 | 47.5 ± 7.2 | 17.4 ± 2.0 |

Hyperlipidemia and Atherosclerosis Prevention

Propionyl-L-Carnitine has demonstrated protective effects against the progression of atherosclerosis in preclinical studies. oup.com The mechanism is believed to be linked to its positive influence on lipid metabolism and its ability to reduce cellular proliferation within atherosclerotic plaques. nih.gov

A long-term study in aged rabbits with diet-induced hyperlipidemia found that oral administration of PLC was associated with a significant decrease in the severity of aortic atherosclerotic lesions. oup.comnih.gov In this research, PLC treatment led to a marked reduction in plasma triglycerides, very-low-density lipoprotein (VLDL), and intermediate-density lipoprotein (IDL) triglycerides. nih.gov Furthermore, the rabbits treated with PLC exhibited a reduction in the thickness and extent of atherosclerotic plaques and a decrease in the proliferation of both macrophage- and smooth muscle cell-derived foam cells, which are key components of atherosclerotic lesions. nih.gov

In a different animal model using diet-induced obese mice, PLC treatment reversed the increase in total cholesterol caused by a high-fat diet. plos.org These findings suggest that by modifying the plasma lipid profile and inhibiting key cellular processes in plaque formation, PLC may help prevent the progression of atherosclerosis. plos.orgnih.gov

Table 2: Effects of Propionyl-L-Carnitine on Plasma Lipids and Aortic Lesions in Hyperlipemic Rabbits

| Parameter | Hyperlipemic Control | Hyperlipemic + PLC | Change with PLC |

|---|---|---|---|

| Plasma Triglycerides | Increased | Markedly Lowered | Reduction |

| VLDL & IDL Triglycerides | Increased | Markedly Lowered | Reduction |

| Plasma Cholesterol | Increased | Slightly & Transiently Reduced | Minor Reduction |

| Atherosclerotic Plaque Thickness | Baseline | Reduced | Reduction |

| Atherosclerotic Plaque Extent | Baseline | Reduced | Reduction |

Impact on Exercise Capacity in Specific Patient Populations

Clinical research has shown that Propionyl-L-Carnitine can improve exercise capacity and performance in specific patient populations, notably those with intermittent claudication (a symptom of peripheral arterial disease) and chronic heart failure. jacc.orgnih.gov

Intermittent Claudication: Intermittent claudication is characterized by leg pain during exercise due to poor blood flow. webmd.comcochrane.org Multiple studies have reported that PLC is effective in improving walking capacity for these patients. jacc.orgwebmd.com A large European multicenter trial found that patients with severe functional impairment (baseline maximal walking distance [MWD] ≤250 meters) benefited significantly from 12 months of PLC treatment. jacc.org In this subgroup, MWD increased by 98 ± 16% in the PLC group compared to 54 ± 10% in the placebo group. jacc.org A Cochrane review of nine studies involving over 1,100 participants confirmed these benefits, showing that PLC treatment resulted in a 26% relative improvement in maximal walking distance and a 31% relative improvement in pain-free walking distance compared to placebo. cochrane.org

Table 3: Improvement in Walking Distance in Patients with Intermittent Claudication Treated with PLC

| Outcome Measure | Improvement with PLC vs. Placebo (Cochrane Review) |

|---|---|

| Mean Increase in Maximal Walking Distance | 50.86 meters |

| Relative Improvement in Maximal Walking Distance | 26% |

| Mean Increase in Pain-Free Walking Distance | 32.98 meters |

| Relative Improvement in Pain-Free Walking Distance | 31% |

Chronic Heart Failure (CHF): In patients with mild to moderate chronic heart failure, fatigue and reduced exercise capacity can be due to impaired peripheral muscle metabolism. caldic.comnih.gov PLC has been studied for its potential to improve this aspect. caldic.com A phase II, single-blind, randomized, placebo-controlled study involving 30 patients with CHF found that chronic administration of PLC for one month significantly increased exercise capacity. nih.gov Specifically, peak oxygen consumption (VO2) increased by 45% and exercise time increased by 21%. nih.gov Another multicenter trial involving 537 patients suggested that PLC improves exercise capacity, particularly in patients with preserved cardiac function (higher ejection fraction). nih.gov The proposed mechanism is an improvement in the metabolism of skeletal and heart muscle rather than a direct impact on central hemodynamics. caldic.com

Table 4: Effects of Chronic PLC Administration on Exercise Capacity in Chronic Heart Failure Patients

| Parameter | Baseline (Mean ± SD) | After 1 Month PLC (Mean ± SD) | Percentage Change |

|---|---|---|---|

| Peak Oxygen Consumption (mL/kg/min) | 16.0 ± 3 | 23.5 ± 2 | +45% |

| Exercise Time (minutes) | 8.1 ± 0.5 | 9.8 ± 0.4 | +21% |

Polycystic Ovary Syndrome Related Dysfunctions

Polycystic Ovary Syndrome (PCOS) is a common metabolic and endocrine disorder often associated with insulin resistance and hyperandrogenism. nih.gov While various forms of carnitine have been explored for their potential benefits in PCOS due to their role in energy metabolism, direct clinical research on the therapeutic efficacy of Propionyl-L-Carnitine specifically for PCOS-related dysfunctions is limited. nih.govfaiusr.com

Systematic reviews and clinical trials have investigated the effects of L-carnitine supplementation in women with PCOS, showing improvements in weight, glycemic status, and ovulation. faiusr.comnih.gov However, scientific literature specifically evaluating the application of Propionyl-L-Carnitine in the treatment of PCOS is not well-established. nih.gov Although PLC has been shown to exert protective effects against systemic alterations associated with insulin resistance in other contexts, its direct impact on the specific hormonal and metabolic dysfunctions characteristic of PCOS has not been a focus of dedicated clinical trials. nih.gov Therefore, a detailed analysis of its therapeutic efficacy for this specific condition cannot be provided based on current research.

Comparative Analysis with Other Carnitine Forms

Propionyl-L-Carnitine versus L-Carnitine: Bioavailability and Metabolic Advantages

Propionyl-L-Carnitine distinguishes itself from its parent compound, L-Carnitine, through enhanced metabolic advantages, particularly in tissues with high energy demands like cardiac and skeletal muscle. One of the key differentiators is PLC's higher affinity for muscular carnitine transferase, an enzyme crucial for the transport of fatty acids into the mitochondria for beta-oxidation. nih.govresearchgate.net This heightened affinity facilitates a more efficient increase in cellular carnitine content, thereby supporting the transport of fatty acids for energy production. nih.gov

A significant metabolic advantage of PLC lies in its propionyl group, which participates in the Krebs cycle through an anaplerotic pathway. nih.gov Anaplerosis is the process of replenishing Krebs cycle intermediates that may be depleted for biosynthesis. quizlet.comwikipedia.org The propionyl moiety of PLC is converted to propionyl-CoA, which can then be metabolized to succinyl-CoA, a direct intermediate of the Krebs cycle. quizlet.comnih.gov This process provides an alternative energy substrate, particularly beneficial during conditions of metabolic stress or hypoxia, without consuming additional energy. nih.gov In contrast, while L-Carnitine is essential for fatty acid transport, it does not directly contribute to the replenishment of Krebs cycle intermediates in this manner. nih.govresearchgate.net

Studies have shown that in ischemic conditions, PLC can improve myocardial function and metabolism, an effect not as pronounced with L-carnitine alone. nih.govresearchgate.net This is attributed to PLC's ability to stimulate carbohydrate metabolism and reduce the intramitochondrial ratio of acetyl-CoA to free CoA, which in turn stimulates pyruvate (B1213749) dehydrogenase activity and increases pyruvate oxidation. nih.gov

Regarding bioavailability, direct comparative studies on the oral absorption of PLC versus L-Carnitine are complex. However, pharmacokinetic studies following a single oral administration of L-carnitine have provided insights into the plasma concentrations of its derivatives. After a 2.0 g oral dose of L-carnitine in healthy volunteers, the maximum plasma concentration (Cmax) of L-carnitine was significantly higher than that of its esters, including PLC. nih.govcsu.edu.auutppublishing.comresearchgate.net The elimination half-life of L-carnitine was also found to be longer than that of PLC. nih.govcsu.edu.auutppublishing.comresearchgate.net

Pharmacokinetic Parameters After a Single 2.0 g Oral Dose of L-Carnitine in Healthy Volunteers

| Parameter | L-Carnitine | Propionyl-L-Carnitine (PLC) |

|---|---|---|

| Maximum Plasma Concentration (Cmax) (μmol/L) | 84.7 ± 25.2 | 5.08 ± 3.08 |

| Time to Reach Cmax (Tmax) (hours) | 3.4 ± 0.46 | - |

| Elimination Half-Life (hours) | 60.3 ± 15.0 | 25.7 ± 30.3 |

| Area Under the Curve (AUC 0-∞) (μmol·L-1·h) | 2676.4 ± 708.3 | 155.6 ± 264.2 |

Data adapted from a study on the pharmacokinetics of L-carnitine and its analogues. nih.govcsu.edu.auutppublishing.comresearchgate.net

Propionyl-L-Carnitine versus Acetyl-L-Carnitine: Distinct Actions and Synergies

Propionyl-L-Carnitine and Acetyl-L-Carnitine are both esters of L-carnitine, yet they possess distinct physiological roles primarily due to their different acyl groups. differencebetween.com The primary distinction lies in their principal spheres of action: PLC is predominantly recognized for its benefits to the cardiovascular and muscular systems, while ALCAR is noted for its neurological effects. differencebetween.cominfinitelabs.com

The acetyl group in ALCAR allows it to cross the blood-brain barrier more efficiently than other forms of carnitine. quora.com This property underpins its role in central nervous system metabolism, where it can donate its acetyl group for the synthesis of the neurotransmitter acetylcholine (B1216132) and participate in energy production within brain cells. nih.gov Research has indicated that ALCAR may offer neuroprotective effects, potentially improving cognitive function and reducing oxidative stress in the brain. nih.govnih.gov A comparative study in old rats demonstrated that while both L-carnitine and ALCAR elevated carnitine levels in the brain, only ALCAR was effective in decreasing markers of oxidative damage, such as lipid peroxidation and oxidized nucleotides. nih.gov

Conversely, PLC's propionyl group and its anaplerotic function make it particularly beneficial for cardiac and skeletal muscle metabolism. nih.gov It has been shown to improve exercise capacity in conditions such as peripheral arterial disease and heart failure. webmd.com While both PLC and ALCAR contribute to cellular energy metabolism, their differing affinities for tissues and metabolic pathways lead to their specialized applications. differencebetween.com

While direct research on the synergistic effects of PLC and ALCAR is limited, their distinct yet complementary actions suggest a potential for synergy. By targeting different aspects of cellular health—ALCAR supporting neuronal function and PLC enhancing cardiovascular and muscle metabolism—a combined approach could offer a broader spectrum of benefits. For instance, in conditions where both neurological and cardiovascular health are compromised, the combination could theoretically provide more comprehensive support than either compound alone.

Comparative Profile of Propionyl-L-Carnitine and Acetyl-L-Carnitine

| Feature | Propionyl-L-Carnitine (PLC) | Acetyl-L-Carnitine (ALCAR) |

|---|---|---|

| Primary Area of Action | Cardiovascular and muscular systems | Central nervous system |

| Key Metabolic Function | Anaplerotic replenishment of Krebs cycle intermediates | Donates acetyl group for acetylcholine synthesis and brain energy metabolism |

| Blood-Brain Barrier Permeability | Limited | Efficiently crosses |

| Primary Therapeutic Focus | Improving exercise capacity in peripheral arterial disease and heart failure webmd.com | Supporting cognitive function and neuroprotection nih.govnih.gov |

Glycine (B1666218) Propionyl-L-Carnitine Formulations: Unique Biological Effects

Glycine Propionyl-L-Carnitine (GPLC) is a formulation where PLC is molecularly bonded to the amino acid glycine. nih.gov This combination results in unique biological effects that are not as prominent with PLC alone. The primary distinguishing feature of GPLC is its demonstrated ability to enhance the production of nitric oxide (NO). nih.govtaylorandfrancis.com

Nitric oxide is a critical signaling molecule that promotes vasodilation, thereby improving blood flow. nih.gov Studies have shown that GPLC supplementation can significantly increase plasma levels of nitrate/nitrite (NOx), which are surrogate markers for NO production. nih.gov This effect has been observed in both sedentary individuals and resistance-trained men. nih.gov The proposed mechanisms for this include the potential of PLC to augment endothelial nitric oxide synthase (eNOS) activity and decrease the activation of NADPH oxidase, an enzyme that can reduce NO bioavailability. nih.govnih.gov The glycine component may also contribute to these vasodilatory effects. nih.gov

The enhanced NO production associated with GPLC has implications for athletic performance. Research has demonstrated that acute GPLC supplementation can enhance peak power output and reduce lactate (B86563) accumulation during high-intensity, repeated sprints in resistance-trained males. nih.govresearchgate.net One study found that a single 4.5-gram dose of GPLC resulted in up to a 15% higher power output and 15-16% lower post-exercise blood lactic acid compared to a placebo. wikipedia.org However, the ergogenic effects of long-term GPLC supplementation on aerobic and anaerobic performance have yielded mixed results, with some studies showing no significant improvements. nih.govresearchgate.net

In addition to its effects on nitric oxide and performance, GPLC has been noted for its antioxidant properties. wikipedia.org Studies have observed that GPLC supplementation can lead to lower levels of malondialdehyde, a biomarker of lipid peroxidation and oxidative stress. wikipedia.org This antioxidant action may be a result of the combined properties of both PLC and glycine. wikipedia.org

Effects of Acute GPLC Supplementation on Anaerobic Performance

| Performance Metric | GPLC Condition | Placebo Condition | Percentage Improvement with GPLC |

|---|---|---|---|

| Peak Power Output (across 5 sprints) | Significantly greater (p < 0.05) | - | 2.6% - 15% greater |

| Mean Power Output (across 5 sprints) | Greater (p < 0.05) | - | - |

| Post-Exercise Blood Lactate (14 min post) | Significantly lower (p < 0.05) | - | 16.2% less |

Data from a study on resistance-trained males performing repeated high-intensity cycle sprints. nih.govresearchgate.net

Future Research Directions and Unanswered Questions in Propionyl L Carnitine Science

Deeper Elucidation of Specific Signaling Pathways

Current research has identified several signaling pathways influenced by Propionyl-L-Carnitine, primarily in endothelial and cardiac cells. PLC is known to stimulate endothelial nitric oxide synthase (eNOS) and the subsequent production of nitric oxide (NO), a critical molecule for vascular health. nih.gov This activation is mediated through the Phosphatidylinositol 3-Kinase (PI3K)/Akt kinase pathway. nih.govmedchemexpress.com Studies show that PLC leads to the phosphorylation of eNOS at Ser-1177 and that inhibitors of PI3K and Akt can block this effect. nih.gov

Furthermore, PLC has been shown to activate AMP-activated protein kinase (AMPK), which in turn can activate the non-receptor tyrosine kinase, Src. nih.govmedchemexpress.com Src then acts as an upstream stimulator of the PI3K/Akt pathway, creating a comprehensive signaling cascade. nih.gov In the context of insulin (B600854) resistance, PLC administration has been linked to improvements in the insulin signaling pathway, potentially by enhancing insulin-induced NO release, which is often impaired in such states. plos.org

Despite this knowledge, significant questions remain. Future research should aim to:

Map the complete downstream effects of the AMPK/Src/PI3K/Akt/eNOS cascade to understand the full spectrum of vascular protection offered by PLC.

Investigate PLC's influence on other key signaling pathways involved in inflammation, apoptosis, and cellular metabolism, such as the NF-κB pathway, which PLC has been shown to reduce. medchemexpress.com

Elucidate the specific mechanisms by which PLC improves insulin signaling in states of metabolic stress, moving beyond the observed correlation to establish direct causality.

Identification of Novel Molecular Targets

The known molecular interactions of PLC provide a foundation for its observed effects. Key identified targets include enzymes central to cellular energy and vascular function.

Established Molecular Targets of Propionyl-L-Carnitine:

| Target Enzyme/Protein | Pathway | Implied Function | Reference |

|---|---|---|---|

| eNOS | Nitric Oxide Synthesis | Vasodilation, anti-atherogenic effects | nih.gov |

| Akt (Protein Kinase B) | PI3K/Akt Signaling | Cell survival, proliferation, NO production | nih.govmedchemexpress.complos.org |

| PI3K | PI3K/Akt Signaling | Upstream activator of Akt | nih.govmedchemexpress.com |

| AMPK | Energy Sensing | Cellular energy homeostasis, activates Src | nih.govmedchemexpress.com |

| Src Kinase | Tyrosine Kinase Signaling | Upstream activator of PI3K/Akt | nih.govmedchemexpress.com |

| NF-κB | Inflammatory Signaling | Regulation of inflammatory gene expression | medchemexpress.com |

While these targets explain many of PLC's cardiovascular benefits, the full extent of its molecular interactions is likely broader. For instance, PLC has been shown to reduce levels of VCAM-1, MCP-1, and survivin, suggesting interactions with pathways controlling cell adhesion and apoptosis, though the direct targets remain to be definitively identified. medchemexpress.com The challenge for future research is to move beyond the current understanding and identify novel molecular targets that could explain its other therapeutic effects and open avenues for new applications. This requires a systematic approach using advanced proteomics and molecular docking studies to screen for new binding partners and substrates for PLC and its metabolites.

Development of Advanced Preclinical Models

Preclinical research has utilized various animal models to investigate the effects of PLC. Diet-induced obese mice have been instrumental in demonstrating PLC's ability to improve insulin resistance and reduce cardiovascular risk factors associated with obesity. plos.org Similarly, studies on obese Zucker rats, a genetic model of obesity and insulin resistance, have shown that PLC can decrease body weight gain, adiposity, and liver triglyceride content. plos.orgoup.com Other models have included those for heart ischemia and hypertrophy, where PLC shows cardioprotective effects, and chemically induced colitis (using TNBS), where PLC reduced tissue damage. caldic.comclinicaltrials.gov

However, these models have limitations and may not fully replicate the complexity of human diseases. The future of PLC research depends on the development of more sophisticated preclinical models, such as:

Humanized mouse models with genetic modifications that mimic human metabolic syndromes or specific cardiovascular pathologies.

Organ-on-a-chip technologies that can simulate human cardiac or vascular tissue, allowing for high-throughput screening and mechanistic studies in a more physiologically relevant context.

Advanced in vivo imaging techniques to track the metabolic fate of PLC in real-time within different tissues and organelles, providing a clearer picture of its biodistribution and mechanism of action.

Design and Execution of Robust Clinical Trials for Broader Applications

Clinical trials have primarily focused on PLC's efficacy in established cardiovascular diseases. nih.gov Studies have demonstrated its potential in treating peripheral arterial disease (PAD), where it improves exercise capacity, as well as in chronic heart failure (CHF) and stable angina. nih.govnih.govnih.gov A multicenter trial involving 537 patients with heart failure showed that PLC improves exercise capacity, particularly in those with preserved cardiac function. nih.govnih.govresearchgate.net More recent investigations have explored its use in other conditions, such as mild ulcerative colitis, based on its metabolic and anti-inflammatory properties. clinicaltrials.govcephamls.com

While promising, the current body of clinical evidence needs to be expanded. Future clinical research must focus on:

Larger, multicenter, randomized controlled trials for its current applications (PAD, CHF) to provide definitive evidence of efficacy and establish its place in clinical guidelines.

Trials for new indications based on preclinical evidence, such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and chemotherapy-induced cardiotoxicity. oup.comnih.gov

Studies in diverse patient populations to understand how factors like age, sex, and comorbidities may influence the therapeutic response to PLC.

Head-to-head comparison trials against other carnitine derivatives, such as L-carnitine and Acetyl-L-Carnitine, to determine the unique therapeutic advantages of PLC for specific conditions.

Genetic and Lifestyle Factors Influencing Endogenous Propionylcarnitine (B99956) Levels and Related Metabolic Risk

The factors determining endogenous levels of propionylcarnitine (PC) are not fully understood, but emerging research indicates a significant interplay between genetics, lifestyle, and metabolic health. latrobe.edu.aunih.gov Elevated PC levels have been associated with an increased risk for metabolic syndrome (MetS) and cardiovascular disease. latrobe.edu.aunih.gov This association is complex, potentially linked to disruptions in branched-chain amino acid (BCAA) metabolism and insulin resistance. nih.govnih.gov

A genome-wide association study identified several genetic variants that interact to influence PC concentrations. latrobe.edu.aunih.gov

Genetic Variants Associated with Propionylcarnitine Levels

| Gene | SNP ID | Associated Function (General) | Reference |

|---|---|---|---|

| MCTP1 | rs4290997 | Transmembrane domain containing protein | latrobe.edu.aunih.govresearchgate.net |

| KIF7 | rs2350480 | Kinesin family member protein | latrobe.edu.aunih.govresearchgate.net |

| F2 | rs2070850 | Coagulation Factor II (Prothrombin) | latrobe.edu.aunih.govresearchgate.net |

| PEX3 | rs223231 | Peroxisomal biogenesis factor | latrobe.edu.aunih.govresearchgate.net |

| TBC1D22A | rs910543 | TBC1 domain family member | latrobe.edu.aunih.govresearchgate.net |

| PLA2G4C | rs7252136 | Phospholipase A2 group IVC | latrobe.edu.aunih.govresearchgate.net |

A polygenic risk score (PRS) based on these variants was shown to interact with age, smoking status, and specific dietary patterns, highlighting a significant gene-environment interaction. latrobe.edu.aunih.gov

Lifestyle and Dietary Factors Influencing Propionylcarnitine Levels

| Factor | Association with PC Levels | Reference |

|---|---|---|

| Coffee Consumption | Positive | latrobe.edu.aunih.govnih.gov |

| Diet rich in beans, potato, and kimchi | Interacts with genetic risk score | latrobe.edu.aunih.govresearchgate.net |

| Calcium Intake | Inverse | latrobe.edu.aunih.govnih.gov |

| Sodium Intake | Inverse | latrobe.edu.aunih.govnih.gov |

| Vitamin D Intake | Inverse | latrobe.edu.aunih.govnih.gov |

| Alcohol Intake | Higher in individuals with MetS and elevated PC | latrobe.edu.aunih.govresearchgate.net |

| Smoking Status | Interacts with genetic risk score | latrobe.edu.aunih.govresearchgate.net |

Unanswered questions in this area are numerous. Future research must seek to:

Validate the identified genetic associations in diverse ethnic populations.

Determine the causal relationship between elevated endogenous PC and metabolic disease—is it a biomarker, a mediator, or both?

Investigate the mechanisms through which diet and lifestyle factors modulate PC levels and how this interacts with an individual's genetic predisposition to metabolic risk.

Q & A

Experimental Models for Studying PLC's Metabolic Effects

Q: What experimental models are most appropriate for investigating PLC's impact on metabolic syndrome or cardiovascular dysfunction? A:

- In vivo models : Diet-induced obese mice are widely used to assess PLC's effects on insulin resistance, lipid metabolism, and vascular function. Key endpoints include glucose tolerance tests, tissue-specific carnitine levels, and echocardiographic measurements of cardiac output .

- In vitro models : Cultured endothelial cells or cardiomyocytes exposed to high glucose/palmitate conditions can evaluate PLC's antioxidant and mitochondrial-protective mechanisms. Standardized protocols for measuring ROS (e.g., DCFDA assays) and ATP production (luciferase-based kits) are recommended .

Category : Basic research methodology

Quantifying PLC in Biological Samples

Q: What analytical methods ensure accurate quantification of PLC in plasma or tissue samples? A:

- Stable isotope dilution LC-MS/MS : Use deuterated PLC (e.g., propionyl-L-carnitine-d3 chloride) as an internal standard to correct for matrix effects and ionization variability. Chromatographic separation with HILIC columns improves resolution of carnitine analogs .

- Validation parameters : Include linearity (1–1000 ng/mL), intra-day precision (<15% CV), and recovery rates (>80%) per FDA bioanalytical guidelines.

Category : Basic technical methodology

Addressing Heterogeneity in Clinical Trial Meta-Analyses

Q: How can researchers resolve contradictions in PLC's efficacy across clinical trials for intermittent claudication? A:

- Subgroup analysis : Stratify by comorbidities (e.g., diabetes status), baseline walking distance, and PLC dosage (500–2000 mg/day). Evidence shows diabetic subgroups may exhibit diminished responsiveness .

- GRADE assessment : Evaluate risk of bias (e.g., blinding adequacy), inconsistency (I² >50% indicates high heterogeneity), and publication bias (funnel plots). Meta-regression can adjust for covariates like treadmill protocols .

Category : Advanced data interpretation

Designing Mechanistic vs. Outcome-Driven Studies

Q: How should researchers balance mechanistic and clinical endpoints in PLC studies? A:

- Integrated design : Combine translational biomarkers (e.g., plasma acylcarnitine profiles) with functional outcomes (e.g., 6-minute walk tests). For example, correlate improvements in peak walking distance with reductions in systemic malondialdehyde (lipid peroxidation marker) .

- Power calculation : For preclinical studies, n ≥8/group ensures detection of 20% difference in walking distance (α=0.05, β=0.2). In humans, multicenter trials with n>100 minimize site-specific biases .

Category : Advanced experimental design

Comparative Efficacy of Carnitine Derivatives

Q: What methodologies distinguish PLC's effects from acetyl-L-carnitine (ALC) in neurological or cardiovascular contexts? A:

- Head-to-head RCTs : Use crossover designs with washout periods to compare PLC and ALC. For fatigue studies, the Multidimensional Fatigue Inventory (MFI-20) and actigraphy data provide objective endpoints .

- Metabolomic profiling : LC-MS-based quantification of propionyl-CoA vs. acetyl-CoA in tissues clarifies pathway-specific mechanisms. Animal models with CPT1A knockouts can isolate carnitine-dependent effects .

Category : Advanced comparative research

Standardizing Preclinical Reporting

Q: How can researchers enhance reproducibility in PLC animal studies? A:

- NIH guidelines compliance : Report housing conditions (e.g., circadian cycle), PLC administration routes (oral vs. intraperitoneal), and randomization methods. Provide raw data for key endpoints like body composition (DEXA scans) .

- Preclinical checklists : Include ARRIVE 2.0 criteria for sample size justification, blinding, and exclusion criteria. For example, exclude mice with baseline cardiomyopathy to isolate PLC's metabolic effects .

Category : Basic research rigor

Formulating Research Questions Using PICOT

Q: How should a PICOT framework be applied to PLC research? A:

- Example question : In adults with peripheral artery disease (P), does 12-week PLC supplementation (I) compared to placebo (C) improve maximal walking distance (O) measured by standardized treadmill testing (T)?

- Justification : This structure defines the population (P), intervention (I), control (C), outcome (O), and timeframe (T), reducing ambiguity in systematic reviews .

Category : Basic research design

Mitigating Confounding in Observational Studies

Q: What statistical methods control for confounding factors in PLC's association with cardiovascular outcomes? A:

- Propensity score matching : Adjust for age, baseline LDL levels, and concomitant medications (e.g., statins) in retrospective cohorts.

- Sensitivity analyses : Test robustness using E-values to quantify unmeasured confounding. For example, assess whether residual inflammation could explain PLC's purported benefits .

Category : Advanced data analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。